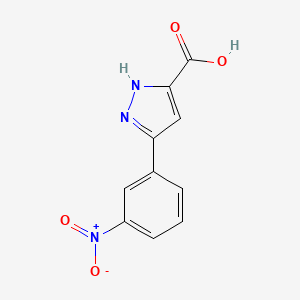

5-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid, also known as NPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NPC belongs to the family of pyrazole derivatives, which are widely used in medicinal chemistry and drug discovery. NPC is an important intermediate in the synthesis of several biologically active compounds, including anti-inflammatory, anti-cancer, and anti-microbial agents.

Applications De Recherche Scientifique

Antioxidant Potential

- Pyrazole derivatives, including those with nitrophenyl groups, have been studied for their antioxidant properties. For instance, compounds with pyrazole and naphthalene moieties have shown significant in vitro antioxidant activity and demonstrated potential as 15-lipoxygenase inhibitors. These compounds were also evaluated in vivo for their antioxidant capabilities, suggesting their potential therapeutic application in conditions associated with oxidative stress (Ali et al., 2020).

Antipyretic and Hypothermic Effects

- Research has indicated that pyrazoline derivatives, similar in structure to the target compound, exhibit hypothermic and antipyretic effects. For example, certain pyrazolines were found to reduce body temperature and counteract fever induced by endotoxins in mice, suggesting their utility as antipyretic agents (Souza et al., 2002).

Enzyme Inhibition

- Pyrazole-based compounds have been explored for their ability to inhibit enzymes involved in various biological processes. For example, pamoic acid, a potent GPR35 agonist, has shown to activate extracellular signal-regulated kinase and β-arrestin2, implicating the potential of pyrazole derivatives in modulating receptor-mediated pathways (Zhao et al., 2010).

Anti-inflammatory and Analgesic Activities

- New pyrazole derivatives have been synthesized and assessed for their biological activities, including analgesic and anti-inflammatory effects. These compounds have shown promising results in reducing pain and inflammation in various models, further supporting the therapeutic potential of pyrazole-based compounds in pain management and inflammatory conditions (Oliveira et al., 2017).

Vasodilator Responses

- Certain pyrazole derivatives have been identified as activators of soluble guanylyl cyclase, showing vasodilator activity in both pulmonary and systemic vascular beds. This suggests potential applications in the treatment of cardiovascular conditions, where modulation of vascular tone is beneficial (Pankey et al., 2011).

Propriétés

IUPAC Name |

3-(3-nitrophenyl)-1H-pyrazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O4/c14-10(15)9-5-8(11-12-9)6-2-1-3-7(4-6)13(16)17/h1-5H,(H,11,12)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOYVJIGBLQRTRF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NNC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378046 |

Source

|

| Record name | 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid | |

CAS RN |

899714-76-2 |

Source

|

| Record name | 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1303564.png)

![3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1303582.png)

![4,7,7-Trimethyl-2,3-dioxo-bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1303587.png)

![1-(4-Methoxy-phenyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazine](/img/structure/B1303591.png)

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B1303611.png)